molecular formula C14H15F3O2 B3032299 4,4-Difluoro-1-[(4-fluorophenyl)methyl]cyclohexane-1-carboxylic acid CAS No. 1389313-53-4

4,4-Difluoro-1-[(4-fluorophenyl)methyl]cyclohexane-1-carboxylic acid

Cat. No. B3032299
CAS RN: 1389313-53-4
M. Wt: 272.26
InChI Key: UPEDUPBRPAGIPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4,4-Difluoro-1-[(4-fluorophenyl)methyl]cyclohexane-1-carboxylic acid is a fluorinated analogue of cyclohexanecarboxylic acid, which is a pharmacologically relevant compound. The presence of fluorine atoms in the molecule is expected to influence its conformation, lipophilicity, acidity, and fluorescent properties, making it a potential candidate for drug discovery applications .

Synthesis Analysis

The synthesis of related fluorinated cyclohexane derivatives has been reported in several studies. For instance, 1-Amino-4,4-difluorocyclohexanecarboxylic acid was synthesized from commercially available materials in three steps with an overall yield of 22% . Another study reported the preparation of enantiopure 1,4-difluoro-cyclohexenes from acetonide-protected diols through a double cross-metathesis reaction followed by electrophilic fluorination . These methods highlight the potential synthetic routes that could be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of fluorinated cyclohexane derivatives has been characterized using various techniques. For example, the molecular structure, HOMO-LUMO, MEP, NBO analysis, and first-order hyperpolarizability of a related compound, Methyl 4,4"-difluoro-5'-methoxy-1,1':3',1"-terphenyl-4'-carboxylate, were studied using HF and DFT methods, confirming the structure through IR and X-ray diffraction studies . These analytical methods could be employed to analyze the molecular structure of this compound.

Chemical Reactions Analysis

The reactivity of fluorinated cyclohexane derivatives can be complex. For instance, the electrochemical fluorination of a cyclohexen-2-yl-substituted carboxylic acid ester led to an unusual fluorination product with a perfluorobicyclic ether structure . This suggests that the chemical reactions involving this compound could also yield unexpected products, which would require careful analysis and characterization.

Physical and Chemical Properties Analysis

Fluorinated compounds often exhibit unique physical and chemical properties. Polyimides derived from a similar diamine with a trifluoromethyl pendent group showed excellent solubility, thermal stability, and mechanical properties, making them suitable for microelectronic applications . The presence of fluorine atoms in the cyclohexane ring is likely to affect the physical and chemical properties of this compound, potentially enhancing its solubility, stability, and reactivity for various applications.

Scientific Research Applications

Vibrational Spectroscopy and Nonlinear Optical Properties

The compound has been utilized in the study of vibrational spectroscopy and nonlinear optical (NLO) properties. The hyperpolarizability of a derivative compound was greater than that of the standard NLO material urea, indicating significant potential for future studies in NLO properties (Mary et al., 2014).

Liquid Crystal Properties

Research on laterally fluorinated trans-cyclohexane-1-carboxylate esters, which are related to this compound, has been conducted to understand their liquid crystal properties. These studies contribute to the field of materials science, particularly in the development of novel liquid crystalline materials (Gray et al., 1981).

Nonlinear Optical and Electronic Properties

Another study focused on the synthesis and properties of 3,4-difluorophenyl trans-4'-substituted cyclohexane-1'-carboxylates, demonstrating their applications in the field of NLO and electronic materials. These compounds show nematic phases, which are crucial in liquid crystal technology (Takatsu et al., 1984).

Development of Fluorinated Hydrocarbons

The compound's derivatives have been explored for their potential in tuning pharmacokinetic properties for use in agrochemical and pharmaceutical discoveries. This includes studies on benzylic bromination and the development of new organofluorine building blocks (Bykova et al., 2018).

Polymer Science Applications

In polymer science, derivatives of this compound have been used in the synthesis and characterization of novel polyamides. These polyamides exhibit unique properties like solubility in polar aprotic solvents and potential applications in advanced microelectronic applications due to their low dielectric constants and high thermal stability (Li et al., 2009).

Conformational Studies in Peptide Synthesis

The compound has been utilized in the design and synthesis of monofluoro-substituted aromatic amino acids for conformational studies in peptide synthesis. This research is significant in medicinal chemistry, especially in the development of membrane-bound peptides (Tkachenko et al., 2014).

Drug Discovery and Design

In the field of drug discovery, the synthesis and characterization of novel 1-amino-4,4-difluorocyclohexanecarboxylic acid derivatives have been explored. These compounds hold promise for their potential applications in drug discovery due to their unique conformational and lipophilic properties (Mykhailiuk et al., 2013).

Electrochemical Fluorination for Synthesis

The compound and its derivatives have been used in electrochemical fluorination methods for the synthesis of perfluorobicyclic and perfluoromonospiro ethers. This method presents a novel approach in the synthesis of complex fluorinated structures (Abe et al., 1983).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. Additionally, the compound’s action could be influenced by the specific biological environment it’s in, such as the cellular or tissue context.

Biochemical Analysis

Biochemical Properties

4,4-Difluoro-1-[(4-fluorophenyl)methyl]cyclohexane-1-carboxylic acid plays a significant role in various biochemical reactions. This compound interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating their catalytic functions. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and hydrophobic interactions .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of key signaling molecules, leading to alterations in cellular responses. Additionally, it can affect the expression of specific genes, thereby impacting protein synthesis and cellular function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound can result in sustained alterations in cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of metabolic processes. Threshold effects have been observed, indicating that the impact of this compound is dose-dependent .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, influencing metabolic flux and metabolite levels. For instance, this compound may inhibit specific enzymes, leading to the accumulation or depletion of certain metabolites. These interactions can have significant implications for cellular metabolism and overall biochemical homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. This compound can interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific cellular compartments can influence its activity and function .

Subcellular Localization

The subcellular localization of this compound is a critical factor in determining its biochemical effects. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its activity and function can be modulated by its localization within the cell, influencing various cellular processes .

properties

IUPAC Name

4,4-difluoro-1-[(4-fluorophenyl)methyl]cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3O2/c15-11-3-1-10(2-4-11)9-13(12(18)19)5-7-14(16,17)8-6-13/h1-4H,5-9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPEDUPBRPAGIPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1(CC2=CC=C(C=C2)F)C(=O)O)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501158374
Record name Cyclohexanecarboxylic acid, 4,4-difluoro-1-[(4-fluorophenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501158374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1389313-53-4
Record name Cyclohexanecarboxylic acid, 4,4-difluoro-1-[(4-fluorophenyl)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1389313-53-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexanecarboxylic acid, 4,4-difluoro-1-[(4-fluorophenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501158374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4-difluoro-1-[(4-fluorophenyl)methyl]cyclohexane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4-Difluoro-1-[(4-fluorophenyl)methyl]cyclohexane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4,4-Difluoro-1-[(4-fluorophenyl)methyl]cyclohexane-1-carboxylic acid
Reactant of Route 3
4,4-Difluoro-1-[(4-fluorophenyl)methyl]cyclohexane-1-carboxylic acid
Reactant of Route 4
4,4-Difluoro-1-[(4-fluorophenyl)methyl]cyclohexane-1-carboxylic acid
Reactant of Route 5
4,4-Difluoro-1-[(4-fluorophenyl)methyl]cyclohexane-1-carboxylic acid
Reactant of Route 6
Reactant of Route 6
4,4-Difluoro-1-[(4-fluorophenyl)methyl]cyclohexane-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.